N-(6-amino-1-benzyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-propylacetamide
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Overview
Description
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidinyl core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidinyl core, followed by the introduction of the benzyl group and the chloroacetamide moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-ethyl-2-methylbutanamide
- N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-ethyl-2-[(furan-2-ylmethyl)sulfanyl]acetamide
Uniqueness
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H21ClN4O3 |
---|---|
Molecular Weight |
352.81 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-propylacetamide |
InChI |
InChI=1S/C16H21ClN4O3/c1-2-8-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10,18H2,1H3,(H,19,23,24) |
InChI Key |
FIZKXMNROOZZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |
Origin of Product |
United States |
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